Superior 24-Hour Ambulatory Blood Pressure Reduction vs. Losartan and Valsartan: Quantitative Head-to-Head Data
In a 12-week randomized, double-blind, parallel-group trial comparing starting doses of four ARBs, olmesartan medoxomil 20 mg/day produced significantly greater mean reductions from baseline in blood pressure than losartan potassium 50 mg/day and valsartan 80 mg/day across all ambulatory blood pressure monitoring (ABPM) time intervals analyzed, including 24-hour, daytime, night-time, and the last 2 and 4 hours of the dosing interval [1]. Olmesartan also demonstrated statistically significant superiority over irbesartan 150 mg/day for systolic blood pressure during the last 4 hours of monitoring, a critical period corresponding to the morning blood pressure surge [1].
| Evidence Dimension | Mean reduction in 24-hour ambulatory blood pressure from baseline to Week 8 |
|---|---|
| Target Compound Data | Greater reduction vs. valsartan for all ABPM times (24-hour, daytime, night-time, last 2 and 4 hours) |
| Comparator Or Baseline | Losartan potassium 50 mg/day; Valsartan 80 mg/day; Irbesartan 150 mg/day |
| Quantified Difference | Significantly greater reduction (p < 0.05) vs. valsartan at all time points; significantly greater vs. losartan at majority of times; significantly greater SBP reduction vs. irbesartan in last 4 hours |
| Conditions | Randomized, double-blind, parallel-group trial; n = 588 patients with essential hypertension; 8-week active treatment phase |
Why This Matters
Demonstrates that olmesartan medoxomil at its recommended starting dose provides superior 24-hour blood pressure control compared with starting doses of three commonly prescribed ARBs, a directly quantifiable efficacy advantage for formulary selection.
- [1] Smith DHG, Dubiel R, Jones M. Use of 24-hour ambulatory blood pressure monitoring to assess antihypertensive efficacy: a comparison of olmesartan medoxomil, losartan potassium, valsartan, and irbesartan. Am J Cardiovasc Drugs. 2005;5(1):41-50. View Source
